
Benzathine cefotaxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzathine cefotaxime is a third-generation cephalosporin antibiotic that is commonly used in clinical practice. It is a long-acting antibiotic that is used to treat a variety of bacterial infections. Benzathine cefotaxime is synthesized by a chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Applications De Recherche Scientifique
Benzathine cefotaxime has a wide range of scientific research applications. It is commonly used in microbiology and immunology research to study the mechanisms of bacterial resistance to antibiotics. Benzathine cefotaxime is also used in molecular biology research to study gene expression and protein synthesis. In addition, benzathine cefotaxime is used in pharmacology research to study drug interactions and drug metabolism.
Mécanisme D'action
Benzathine cefotaxime works by inhibiting the growth and replication of bacteria. It does this by binding to the bacterial cell wall and disrupting the synthesis of peptidoglycan, a key component of the cell wall. This leads to the weakening and eventual death of the bacteria. Benzathine cefotaxime is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
Benzathine cefotaxime has a number of biochemical and physiological effects. It is absorbed into the bloodstream and distributed throughout the body, where it targets and kills bacteria. Benzathine cefotaxime is metabolized by the liver and excreted in the urine. It has a half-life of approximately 8 hours, which makes it a long-acting antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
Benzathine cefotaxime has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial resistance to antibiotics. Benzathine cefotaxime is also a long-acting antibiotic, which means that it can be used to study the effects of antibiotics over an extended period of time. However, benzathine cefotaxime has some limitations for lab experiments. It is a complex molecule that requires careful handling and storage to maintain its stability and purity. In addition, benzathine cefotaxime is a relatively expensive antibiotic, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for benzathine cefotaxime research. One area of research is the development of new formulations of benzathine cefotaxime that are more stable and easier to handle. Another area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Finally, there is a need for more research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new strategies for combating bacterial infections.
Conclusion:
Benzathine cefotaxime is a potent antibiotic that has a wide range of scientific research applications. It is synthesized by a complex chemical process and has a unique mechanism of action that makes it effective against a wide range of bacteria. Benzathine cefotaxime has several advantages for lab experiments, but also has some limitations. There are several future directions for benzathine cefotaxime research, including the development of new formulations and the development of new antibiotics.
Méthodes De Synthèse
Benzathine cefotaxime is synthesized by a chemical process that involves the reaction of cefotaxime sodium with benzathine. The process involves the use of solvents and reagents that are carefully controlled to ensure the purity and quality of the final product. The synthesis of benzathine cefotaxime is a complex process that requires a high level of expertise and precision.
Propriétés
Numéro CAS |
127627-69-4 |
|---|---|
Nom du produit |
Benzathine cefotaxime |
Formule moléculaire |
C48H54N12O14S4 |
Poids moléculaire |
1151.3 g/mol |
Nom IUPAC |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/2C16H17N5O7S2.C16H20N2/c2*1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);1-10,17-18H,11-14H2/b2*20-9-;/t2*10-,14-;/m00./s1 |
Clé InChI |
IILSVORLNYJFCF-KDBQXVQCSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Synonymes |
BCTX benzathine cefotaxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



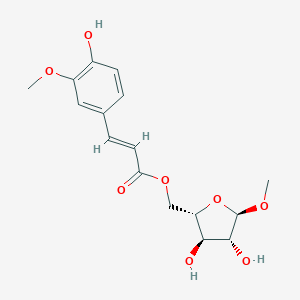


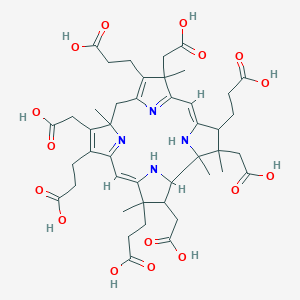
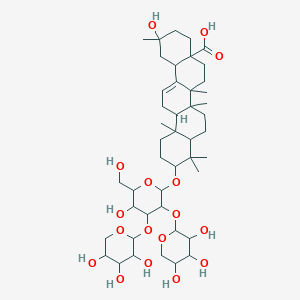


![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
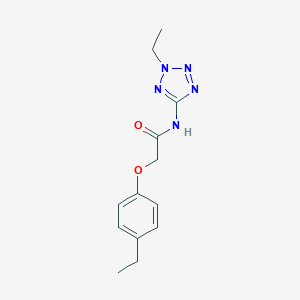
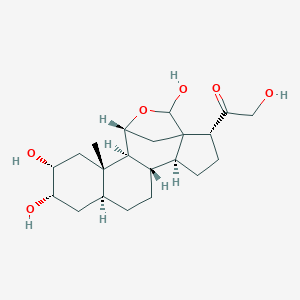
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

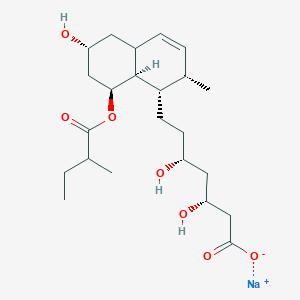
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)